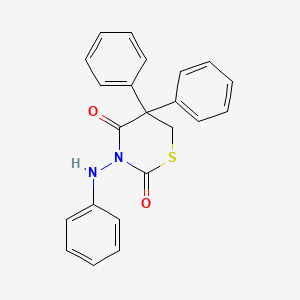![molecular formula C36H74N2O B14345065 N-[2-(Dihexadecylamino)ethyl]acetamide CAS No. 93551-67-8](/img/structure/B14345065.png)
N-[2-(Dihexadecylamino)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Dihexadecylamino)ethyl]acetamide is an organic compound belonging to the class of amides It is characterized by the presence of a dihexadecylamino group attached to an ethyl chain, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dihexadecylamino)ethyl]acetamide typically involves the reaction of dihexadecylamine with ethyl acetate under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ethyl acetate, leading to the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Commonly, the reaction is carried out in a solvent like dichloromethane or toluene to enhance the solubility of the reactants and improve the yield of the product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dihexadecylamino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, solvents like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides or other functionalized derivatives.
Scientific Research Applications
N-[2-(Dihexadecylamino)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including its interaction with cellular membranes due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Dihexadecylamino)ethyl]acetamide involves its interaction with molecular targets such as proteins and enzymes. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their structure and function. The specific pathways involved depend on the context of its application, such as its role in drug delivery or as a surfactant.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Dihexadecylamino)ethyl]propionamide: Similar structure with a propionamide group instead of an acetamide group.
N-[2-(Dihexadecylamino)ethyl]butyramide: Contains a butyramide group, differing in the length of the carbon chain.
N-[2-(Dihexadecylamino)ethyl]formamide: Features a formamide group, which is a simpler amide compared to acetamide.
Uniqueness
N-[2-(Dihexadecylamino)ethyl]acetamide is unique due to its specific combination of a dihexadecylamino group and an acetamide group, which imparts distinct physicochemical properties. This uniqueness makes it particularly suitable for applications requiring amphiphilic compounds with specific solubility and interaction characteristics.
Properties
CAS No. |
93551-67-8 |
|---|---|
Molecular Formula |
C36H74N2O |
Molecular Weight |
551.0 g/mol |
IUPAC Name |
N-[2-(dihexadecylamino)ethyl]acetamide |
InChI |
InChI=1S/C36H74N2O/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-33-38(35-32-37-36(3)39)34-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-35H2,1-3H3,(H,37,39) |
InChI Key |
KKKRGQQYFGKSEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)CCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine](/img/structure/B14345005.png)



![1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14345039.png)
![1-[(Butan-2-yl)oxy]pentane](/img/structure/B14345042.png)

![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)



![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)

